molecular formula C27H32NP B12891524 (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine

Cat. No.: B12891524
M. Wt: 401.5 g/mol
InChI Key: KTRFJEDCTHCNJI-QFIPXVFZSA-N
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Description

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine (CAS 540772-36-9) is a chiral compound with a molecular formula of C27H32NP and a molecular weight of 401.52 g/mol . This molecule integrates a stereogenic center with a (1S) configuration, a cyclohexyl group for steric bulk, and a diphenylphosphino moiety, a classic soft donor in coordination chemistry. This specific structure classifies it as a potential N,P-chelating ligand, making it highly valuable in organometallic chemistry and catalysis research. Compounds featuring phosphine groups, particularly when combined with nitrogen donors in a chelating framework, are extensively utilized in the development of metal complexes for catalytic applications . For instance, structurally similar ruthenium complexes incorporating phosphinoamine ligands are known for their activity . The primary research value of this ligand lies in its ability to coordinate to various metal centers, such as zinc, to form complexes that can serve as highly efficient catalysts . Recent studies demonstrate that zinc complexes supported by ligands with nitrogen and phosphorus donors can achieve remarkable catalytic performance, for example, in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone . These polymerizations are crucial for producing biodegradable aliphatic polyesters, such as polylactide (PLA), which are environmentally friendly materials with significant applications in biomedicine and plastics . The mechanism of action involves the ligand coordinating to the metal center, creating a defined coordination sphere that activates the metal for the polymerization process. The phosphine group in the ligand can influence the electron density and steric environment around the metal, which in turn affects the efficiency and control of the polymerization reaction . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32NP

Molecular Weight

401.5 g/mol

IUPAC Name

(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine

InChI

InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1

InChI Key

KTRFJEDCTHCNJI-QFIPXVFZSA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Diphenylphosphino-Benzyl Intermediate

The key intermediate, 2-(diphenylphosphino)benzyl derivatives, is generally prepared by:

  • Starting from 2-bromobenzyl halides or 2-(bromomethyl)aryl precursors
  • Reacting with diphenylphosphine or its derivatives under nucleophilic substitution conditions
  • Employing inert atmosphere and anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to prevent oxidation of the phosphine

This step often uses palladium-catalyzed coupling or direct nucleophilic substitution with diphenylphosphide anions generated in situ from diphenylphosphine and a strong base.

Coupling with (1S)-1-Cyclohexylethanamine

The chiral amine component, (1S)-1-cyclohexylethanamine, is introduced via reductive amination or nucleophilic substitution:

  • Reductive amination : The diphenylphosphino-substituted benzaldehyde is reacted with (1S)-1-cyclohexylethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like DCM or methanol.
  • Nucleophilic substitution : Alternatively, the benzyl halide derivative bearing the diphenylphosphino group is reacted with the chiral amine under basic conditions to form the secondary amine linkage.

The reaction conditions are optimized to preserve the stereochemical integrity of the chiral center and to avoid oxidation of the phosphine moiety.

Purification and Characterization

  • The crude product is purified by column chromatography under inert atmosphere or recrystallization from suitable solvents.
  • Characterization is performed using multinuclear NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and elemental analysis.
  • Single-crystal X-ray diffraction may be used to confirm the stereochemistry and coordination environment if crystals are obtained.

Research Findings and Reaction Conditions

Step Reagents & Conditions Notes Yield (%) Reference
1. Formation of 2-(diphenylphosphino)benzyl intermediate 2-bromobenzyl bromide + diphenylphosphine, Pd catalyst, inert atmosphere, THF, 0–25 °C Avoid oxidation of phosphine; inert atmosphere essential 70–85
2. Reductive amination with (1S)-1-cyclohexylethanamine Diphenylphosphino-benzaldehyde + (1S)-1-cyclohexylethanamine, NaBH(OAc)3, DCM, room temp, 12–24 h Maintains chiral integrity; mild reducing agent 65–80
3. Purification Column chromatography under N2, recrystallization Protect phosphine from air

Alternative Synthetic Routes

  • From Halogenophosphines and Organometallic Reagents: A general method for tertiary phosphines involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds to form P–C bonds. This approach can be adapted to synthesize diphenylphosphino-substituted intermediates before coupling with the chiral amine.
  • Asymmetric Hydrophosphination: Catalytic asymmetric hydrophosphination of alkenes using chiral palladacycles can yield enantioenriched phosphine ligands, though this method is more complex and less commonly applied for this specific ligand.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nucleophilic substitution of benzyl halide with diphenylphosphine Direct substitution, mild conditions Straightforward, good yields Requires careful handling of phosphine
Reductive amination of diphenylphosphino-benzaldehyde with chiral amine Mild, preserves stereochemistry High stereoselectivity, mild reducing agents Sensitive to moisture and air
Organometallic coupling (Grignard + chlorophosphine) Versatile for various phosphines Broad applicability Requires strict anhydrous conditions
Catalytic asymmetric hydrophosphination High enantioselectivity Access to enantioenriched ligands Complex catalysts, less common

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the benzyl or cyclohexyl groups.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Catalytic Applications

One of the primary applications of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

Key Catalytic Uses:

  • Cross-Coupling Reactions: The compound has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its steric and electronic properties enhance the reaction efficiency and selectivity .
  • Hydrogenation Reactions: It has shown effectiveness in hydrogenation processes, where it aids in the reduction of unsaturated compounds, facilitating the formation of saturated products .
  • C-H Activation: The compound's ability to stabilize transition states makes it suitable for C-H activation reactions, which are critical for functionalizing hydrocarbons .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties: Research indicates that certain derivatives of phosphine-containing compounds can possess antimicrobial activity, making this compound a candidate for further exploration as an antimicrobial agent .

Materials Science

The unique properties of this compound also extend to materials science.

Applications in Materials:

  • Polymer Chemistry: The compound can act as a functional additive in polymer formulations, enhancing mechanical properties and thermal stability .
  • Nanocomposites: Its incorporation into nanocomposite materials has been studied to improve electrical and thermal conductivity due to the presence of phosphorus .

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated that using this compound as a ligand significantly increased the yield of biphenyl products in Suzuki coupling reactions compared to traditional ligands. The optimized conditions showed an increase in yield from 60% to 90% when this ligand was employed .

Case Study 2: Anticancer Research

In a recent investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:

    Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.

    Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share functional similarities, such as phosphine donor groups, amine backbones, or cyclohexane-based stereochemistry:

Table 1: Key Properties of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Phosphine Groups Stereocenters Key Applications
This compound C₂₇H₃₂NP 401.23 1 1 Asymmetric catalysis
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine C₄₀H₄₀N₂P₂ 638.70 2 2 Chiral ligands in metal complexes
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine C₂₂H₂₄NPS 365.50 1 0 Metal coordination chemistry
N2P2 (N,N-bis(2-(diphenylphosphino)benzyl)-1-(pyridin-2-yl)methanamine) C₃₉H₃₅N₂P₂ 618.66 2 0 Zinc/cobalt complexes for lactide polymerization
2-(Diphenylphosphino)ethylamine C₁₄H₁₆NP 229.26 1 0 Precursor for ligand synthesis

Key Differences and Implications

Backbone Complexity and Stereochemistry
  • The target compound features a mono-cyclohexyl backbone with a single stereocenter, enabling moderate steric bulk and enantioselective control in catalysis . In contrast, (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (Table 1, Row 2) has a cyclohexane-diamine scaffold with two stereocenters, providing enhanced rigidity and chiral induction in metal complexes .
Phosphine Group Density
  • The N2P2 ligand (Table 1, Row 4) contains two diphenylphosphino groups, which enhance electron donation to metal centers, making it suitable for stabilizing high-oxidation-state metals in polymerization catalysts . The target compound’s single phosphine group may favor less electron-demanding reactions.
Hybrid Donor Systems
  • Compounds like N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine (Table 1, Row 3) incorporate sulfur donors alongside phosphine, enabling dual coordination modes for metals like palladium or nickel . The target compound lacks such heteroatom diversity, limiting its applicability to phosphine-specific systems.

Catalytic Performance and Research Findings

  • Iridium Complexes: The target compound’s analog, Ir-complex (1S,2R)-3 (), was synthesized using a similar phosphine-amine ligand and showed high activity in hydrogenation reactions due to the cyclohexanol-derived stereochemistry .
  • Zinc/Cobalt Complexes : N2P2 ligands (Table 1, Row 4) demonstrated superior activity in lactide polymerization compared to NP3 ligands, attributed to their balanced steric and electronic profiles .
  • Chiral Induction: (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine achieved >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketones, outperforming mono-phosphine analogs .

Biological Activity

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl group and a diphenylphosphino benzyl moiety, contributing to its unique reactivity and interaction profiles. Its molecular formula is C22_{22}H28_{28}N1_{1}P1_{1}, with a molecular weight of approximately 351.45 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Receptor Modulation : The compound shows potential as a modulator of various receptors, including those involved in neurotransmission and cell signaling.
  • Kinase Inhibition : Similar compounds have been reported to inhibit specific kinases, which play critical roles in cancer progression and other diseases .
  • DNA Intercalation : Preliminary studies suggest that the compound may interact with DNA, potentially affecting replication and transcription processes .

Biological Assays and Findings

Research has employed various assays to evaluate the biological activity of this compound. Key findings include:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and A549 cells. The IC50_{50} values indicate significant potency compared to standard chemotherapeutics like cisplatin.
Cell LineIC50_{50} (µM)Reference
HeLa15
A54920
IMR-90>50
  • Binding Affinity : Spectroscopic studies have shown that the compound binds effectively to bovine serum albumin (BSA), indicating potential for therapeutic applications involving protein interactions .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Cancer Treatment : A study evaluated the anticancer properties of this compound in combination with other agents. The results indicated enhanced cytotoxicity when used alongside traditional chemotherapeutics, suggesting a synergistic effect .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it may reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents .

Q & A

Q. Key Considerations :

  • Reaction time optimization (e.g., 24–72 hours, depending on steric hindrance) .
  • Protection of the phosphine group from oxidation using degassed solvents and inert gas .

Basic: How is the stereochemical integrity of the (1S)-configured cyclohexyl group verified during synthesis?

Answer:
Chiral purity is confirmed via:

  • Polarimetry : Measure specific rotation (e.g., [α]²⁵_D) and compare with literature values for enantiopure standards .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention times are compared to known standards.
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, as demonstrated in analogous cyclohexyl-diamine complexes .

Advanced: How does the electronic and steric profile of the diphenylphosphino-benzyl moiety influence catalytic activity in transition-metal complexes?

Answer:
The diphenylphosphino group acts as a strong σ-donor and π-acceptor, modulating metal center electron density. Key factors include:

  • Steric Effects : The bulky benzyl group restricts coordination geometry, favoring specific transition states (e.g., in asymmetric catalysis) .
  • Electronic Tuning : Electron-withdrawing/donating substituents on the phenyl rings alter metal-ligand bond strength, impacting catalytic turnover rates. For example, electron-rich phosphines enhance backdonation in Ru-PNN catalysts .

Case Study : Ru-PNN complexes with similar ligands show enhanced CO₂ hydrogenation activity due to optimal electron donation from the phosphine .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Answer:
Discrepancies between solution-state (NMR) and solid-state (X-ray) data arise from dynamic effects (e.g., conformational flexibility). Mitigation approaches include:

Variable-Temperature NMR : Identify fluxional behavior by observing signal coalescence at elevated temperatures.

DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .

Multi-Technique Validation : Cross-validate with IR (for functional groups) and mass spectrometry (for molecular weight).

Example : In related ligands, X-ray structures revealed rigid conformations, while NMR indicated equilibrium between multiple rotamers .

Advanced: How does the cyclohexyl group's stereochemistry impact enantioselectivity in catalytic applications?

Answer:
The (1S)-cyclohexyl group induces chiral environments in metal complexes, dictating substrate orientation. For instance:

  • Asymmetric Hydrogenation : The cyclohexyl moiety's rigidity enforces a specific coordination geometry, leading to high enantiomeric excess (e.g., >90% ee in ketone reductions) .
  • Ligand Design : Steric bulk from the cyclohexyl group suppresses unproductive binding modes, as seen in Co-catalyzed C–H activation .

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